molecular formula C19H20ClN3O3S B14101945 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No.: B14101945
M. Wt: 405.9 g/mol
InChI Key: DTICTWHRXIKILR-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide is a complex organic compound with a unique structure that combines elements of thieno, pyrimidine, and acetamide

Preparation Methods

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide involves multiple steps. The process typically starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the butyl and chlorobenzyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with DNA replication or protein synthesis, thereby affecting cell growth and survival. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2-butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine: This compound shares the thieno core but lacks the pyrimidine and acetamide groups.

    N-(4-chlorobenzyl)acetamide: This compound contains the chlorobenzyl and acetamide groups but lacks the thieno and pyrimidine cores.

The uniqueness of this compound lies in its ability to combine these diverse functional groups into a single molecule, potentially leading to novel properties and applications.

Properties

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C19H20ClN3O3S/c1-2-3-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21-11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24)

InChI Key

DTICTWHRXIKILR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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